2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
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Overview
Description
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group attached to an acetic acid moiety, with a tert-butylphenyl substituent enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonylamino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Mechanism of Action
The mechanism by which 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzenesulfonyl chloride: A precursor in the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.
Glycine derivatives: Compounds with similar amino acid structures but different substituents.
Uniqueness
This compound is unique due to its combination of a sulfonylamino group and a tert-butylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQLCAEGLVCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359416 |
Source
|
Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159855-97-7 |
Source
|
Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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